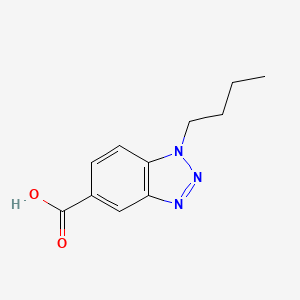

1-butyl-1H-benzotriazole-5-carboxylic acid

Vue d'ensemble

Description

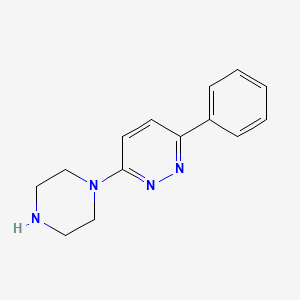

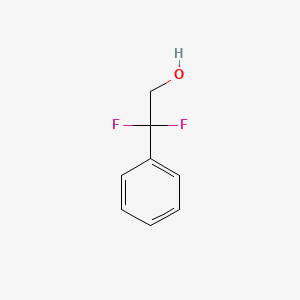

1-Butyl-1H-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C11H13N3O2 . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .

Synthesis Analysis

The synthesis of 1H-Benzotriazole-5-carboxylic acid involves the reaction of carboxytriazole, 4-dimethylaminopyridine, dimethylformamide, and tert-butyl methyl ether solution of ZTETRAOL 2000s produced by the SOLVAY SOLEXIS company . The reaction was carried out at room temperature and stirred for 24 hours at 50°C .Molecular Structure Analysis

The molecular structure of 1-butyl-1H-benzotriazole-5-carboxylic acid consists of a benzotriazole ring attached to a butyl group and a carboxylic acid group . The average mass of the molecule is 219.240 Da .Applications De Recherche Scientifique

Heterocyclic Building Blocks

The compound belongs to the class of aromatic heterocycles . These types of compounds are often used as building blocks in the synthesis of more complex molecules in medicinal chemistry and drug discovery .

Corrosion Inhibitor

Benzotriazole derivatives have been known to act as corrosion inhibitors, particularly for copper . The presence of the benzotriazole ring and carboxylic acid group could potentially allow “1-Butyl-1,2,3-benzotriazole-5-carboxylic acid” to act in a similar manner.

Coordination Chemistry

Benzotriazole-5-carboxylic acid has been used as a bifunctional ligand in the solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . It’s plausible that “1-Butyl-1,2,3-benzotriazole-5-carboxylic acid” could be used in a similar way due to the presence of the benzotriazole and carboxylic acid groups.

Hydrothermal Synthesis

Benzotriazole-5-carboxylic acid has also been used in the hydrothermal synthesis of a new coordination polymer . Given the structural similarity, “1-Butyl-1,2,3-benzotriazole-5-carboxylic acid” might also be suitable for such applications.

Preparation of Urea Derivatives

Benzotriazole-1-carboxamide, a related compound, has been used as a reagent for the preparation of urea derivatives with mono- and N,N-disubstitution products . It’s possible that “1-Butyl-1,2,3-benzotriazole-5-carboxylic acid” could be used in a similar manner.

Mécanisme D'action

Target of Action

Benzotriazole derivatives are known to interact with various biological targets, suggesting that this compound may have similar interactions .

Mode of Action

Benzotriazole derivatives are known to form coordination compounds with metals, suggesting that this compound may interact with its targets in a similar manner .

Biochemical Pathways

Benzotriazole derivatives have been used in the synthesis of diverse dimensional coordination assemblies , indicating that this compound may have similar effects on biochemical pathways.

Result of Action

Benzotriazole derivatives have been shown to have various biological activities , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

1-butylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-3-6-14-10-5-4-8(11(15)16)7-9(10)12-13-14/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQNSWOCRCXWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101268977 | |

| Record name | 1-Butyl-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-1H-benzotriazole-5-carboxylic acid | |

CAS RN |

120321-66-6 | |

| Record name | 1-Butyl-1H-benzotriazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120321-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)